N2-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Ethoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic triazine derivative with a complex substitution pattern. Key structural features include:
- N4-substituent: m-tolyl (meta-methylphenyl) group, enhancing steric bulk and lipophilicity.
- C6-substituent: Pyrrolidin-1-yl group, introducing conformational flexibility and hydrogen-bonding capabilities.
- Counterion: Hydrochloride salt, improving aqueous solubility and stability .
The compound is primarily utilized in pharmaceutical research, with suppliers such as Taizhou Nova Medicine Chemistry Co., Ltd., and Chemfine International Co., Ltd., highlighting its commercial availability .
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-3-29-19-11-9-17(10-12-19)23-20-25-21(24-18-8-6-7-16(2)15-18)27-22(26-20)28-13-4-5-14-28;/h6-12,15H,3-5,13-14H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCGTYMSCLFCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The triazine core allows extensive modifications. Key analogues include:
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogues like 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine form 2D networks via N–H⋯N/O hydrogen bonds, with dihedral angles between aromatic rings (e.g., 173.16° in ). The target compound’s ethoxy group may enhance π-stacking but reduce hydrogen-bonding capacity compared to pyridine-containing analogues .
- Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than neutral triazines (e.g., methylsulfanyl derivative in ) .
Research Findings and Limitations
- Structure-Activity Relationships (SAR) : Ethoxy and pyrrolidinyl groups in the target compound likely optimize pharmacokinetics (e.g., bioavailability) compared to bulkier or more polar substituents .
- Knowledge Gaps: Limited crystallographic data for the target compound; most structural insights derive from analogues (e.g., ). Biological activity data remain proprietary or unpublished.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
